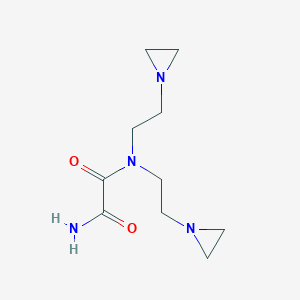

N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

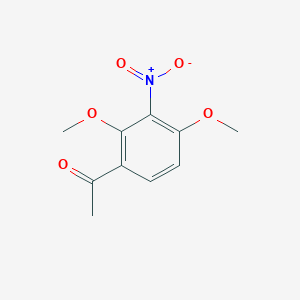

N1,N1-ビス(2-(アジリジン-1-イル)エチル)オキサラミドは、アジリジン基を特徴とする化学化合物です。アジリジン基は、3員環の窒素含有環です。アジリジンは、環のひずみにより高い反応性を示すことが知られています。

製法

合成経路と反応条件

N1,N1-ビス(2-(アジリジン-1-イル)エチル)オキサラミドの合成は、通常、シュウ酸塩化物と2-(アジリジン-1-イル)エタノールを反応させることで行われます。この反応は、シュウ酸塩化物の加水分解を防ぐため、無水条件下で行われます。 アジリジン基は、エチレンイミンと適切な前駆体を反応させることで導入されます .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。一般的なアプローチは、実験室規模の合成方法をスケールアップし、反応条件を厳密に管理して、製品の純度と収率を維持することです。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(2-(aziridin-1-yl)ethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-(aziridin-1-yl)ethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The aziridine groups are introduced through the reaction of ethyleneimine with suitable precursors .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring strict control over reaction conditions to maintain product purity and yield.

化学反応の分析

反応の種類

N1,N1-ビス(2-(アジリジン-1-イル)エチル)オキサラミドは、次のようないくつかの種類の化学反応を起こします。

開環反応: アジリジン環は、環のひずみがあるため、求核攻撃を受けやすく、開環反応を起こします。

置換反応: アジリジン環は、窒素原子が他の求核試薬に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、アミン、チオール、アルコールなどの求核試薬が含まれます。 反応は、通常、アジリジン環の分解を防ぐために、穏やかな条件で行われます .

生成される主な生成物

これらの反応で生成される主な生成物は、使用した求核試薬によって異なります。たとえば、アミンとの反応では、置換アミドが生成されますが、チオールとの反応では、チオエーテルが生成されます。

科学的研究の応用

N1,N1-ビス(2-(アジリジン-1-イル)エチル)オキサラミドは、科学研究でいくつかの応用があります。

作用機序

N1,N1-ビス(2-(アジリジン-1-イル)エチル)オキサラミドの作用機序には、アジリジン環の反応性が関与しています。これらの環は求核攻撃を受け、開環し、さまざまな生体分子と続く反応を起こすことができます。 この反応性は、薬物送達などの用途で利用されており、この化合物を使用して薬物分子を修飾したり、特定の生物学的経路を標的とするために使用できます .

類似の化合物との比較

類似の化合物

1-アジリジンエタノール: この化合物もアジリジン環を含んでおり、高分子合成や生体分子の修飾など、同様の用途で使用されます.

アジリジン-1-カルバルデヒドオキシム誘導体: これらの化合物は、細胞毒性と抗がん剤としての潜在的な用途で知られています.

独自性

この二重の機能により、1つのアジリジン基のみを含む類似の化合物と比較して、より複雑な化学修飾と、より幅広い用途が可能になります .

類似化合物との比較

Similar Compounds

1-Aziridineethanol: This compound also contains an aziridine ring and is used in similar applications, such as polymer synthesis and biomolecule modification.

Aziridine-1-carbaldehyde oxime derivatives: These compounds are known for their cytotoxic activity and potential use as anticancer agents.

Uniqueness

This dual functionality allows for more complex chemical modifications and a broader range of applications compared to similar compounds with only one aziridine group .

特性

分子式 |

C10H18N4O2 |

|---|---|

分子量 |

226.28 g/mol |

IUPAC名 |

N',N'-bis[2-(aziridin-1-yl)ethyl]oxamide |

InChI |

InChI=1S/C10H18N4O2/c11-9(15)10(16)14(7-5-12-1-2-12)8-6-13-3-4-13/h1-8H2,(H2,11,15) |

InChIキー |

JYAXTCFKVDTNTB-UHFFFAOYSA-N |

正規SMILES |

C1CN1CCN(CCN2CC2)C(=O)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)

![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)